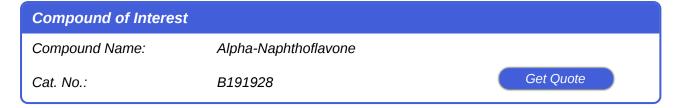


solubility of alpha-naphthoflavone in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Solubility of Alpha-Naphthoflavone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. **Alpha-naphthoflavone** (α-NF), a synthetic flavonoid, is a significant modulator of various biological pathways, most notably as an inhibitor of cytochrome P450 enzymes and a modulator of the Aryl Hydrocarbon Receptor (AhR).[1] Its utility in experimental settings is fundamentally dependent on its solubility characteristics. This guide provides a comprehensive overview of the solubility of **alpha-naphthoflavone** in dimethyl sulfoxide (DMSO) and other common laboratory solvents, details the experimental protocols for these determinations, and illustrates its key signaling pathways.

Solubility of Alpha-Naphthoflavone

Alpha-naphthoflavone is a crystalline solid that is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents.[2] The solubility can vary depending on the solvent and the temperature.

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for **alpha-naphthoflavone** in various solvents.

Table 1: Solubility in Common Organic Solvents



Solvent	Solubility (mg/mL)	Molarity (mM)	Source		
Dimethyl Sulfoxide (DMSO)	~10	~36.7	Cayman Chemical[2]		
Dimethyl Sulfoxide (DMSO)	31	113.84	Selleck Chemicals[3]		
Dimethylformamide (DMF)	~20	~73.5	Cayman Chemical[2]		
Ethanol	~1	~3.7	Cayman Chemical[2]		

Note: The molecular weight of alpha-naphthoflavone is 272.3 g/mol.

Table 2: Mole Fraction Solubility in Various Solvents at Different Temperatures



Te mp erat ure (K)	Met han ol	Eth ano I	n- Pro pan ol	Iso pro pan ol	1- But ano I	Iso but ano I	Eth yl Ace tate	Tol uen e	Ace ton e	Ace toni trile	1,4- Dio xan e	Cyc Ioh exa ne
273.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
2	045	034	057	036	091	073	282	311	201	042	392	013
278.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
2	055	041	069	043	109	088	336	371	241	051	469	016
283.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
2	067	050	084	052	131	106	401	441	289	061	561	019
288.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
	081	061	102	063	158	128	479	524	347	073	671	023
293.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
2	098	074	124	076	190	154	573	623	418	088	802	028
298.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00
2	118	090	151	092	229	186	685	741	503	106	959	034
303.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.01	0.00
2	143	109	183	112	276	225	818	881	606	128	147	041
308.	0.00	0.00	0.00	0.00	0.00	0.00	0.00	0.01	0.00	0.00	0.01	0.00
	173	132	222	136	333	272	977	046	729	154	371	050
313.	0.00	0.00	0.00	0.00	0.00	0.00	0.01	0.01	0.00	0.00	0.01	0.00
2	209	160	269	165	403	329	166	242	878	186	639	061
318.	0.00	0.00	0.00	0.00	0.00	0.00	0.01	0.01	0.01	0.00	0.01	0.00
2	252	193	326	200	486	396	391	475	058	224	959	074

Data sourced from the Journal of Chemical & Engineering Data.[4][5] The study found the solubility decreased in the following order: 1,4-dioxane > toluene > ethyl acetate > acetone > 1-butanol > isobutanol > n-propanol > methanol > acetonitrile > isopropanol > ethanol > cyclohexane.[4][5]



Experimental Protocols

Accurate determination of solubility is critical for reproducible experimental results. The methodologies below are standard for assessing compound solubility.

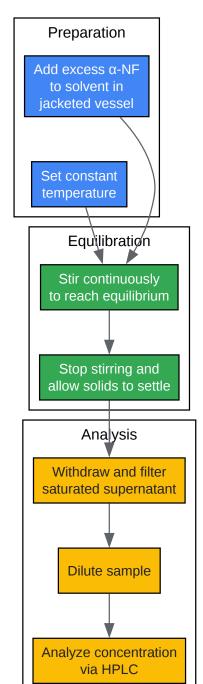
Protocol 1: Isothermal Saturation Method

This method was employed to generate the data in Table 2 and is a robust technique for determining equilibrium solubility.[5]

Methodology:

- Apparatus: A 100 mL jacketed glass vessel connected to a temperature-controlled water bath is used to maintain a constant temperature. A magnetic stirrer ensures the solution remains homogeneous.
- Procedure: An excess amount of solid alpha-naphthoflavone is added to a known volume
 of the selected solvent in the vessel.
- The mixture is continuously stirred at a constant temperature to allow the solution to reach equilibrium (saturation).
- Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle.
- A sample of the clear, saturated supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature.
- The withdrawn sample is immediately filtered (e.g., through a 0.45 μm filter) to remove any undissolved solid.
- The filtered sample is then diluted with a suitable solvent (e.g., ethanol) and its concentration is determined using High-Performance Liquid Chromatography (HPLC).[5]
- The mole fraction solubility is calculated based on the mass of the solute and the solvent.[5]





Workflow: Isothermal Saturation Method

Click to download full resolution via product page

Caption: Workflow for determining solubility via the isothermal saturation method.



Protocol 2: Preparation of Stock and Aqueous Solutions

For cell culture and other biological assays, stock solutions in organic solvents are often diluted into aqueous buffers.

Methodology:

- Stock Solution: Prepare a stock solution by dissolving **alpha-naphthoflavone** in an appropriate organic solvent like DMSO or DMF.[2] The solvent should be purged with an inert gas to prevent oxidation.[2]
- Aqueous Dilution: To achieve the desired concentration in an aqueous buffer (e.g., PBS, pH 7.2), the organic stock solution should be diluted. For instance, a 1:4 dilution of a DMF stock into PBS can be used.[2]
- Solubility Limit: Alpha-naphthoflavone is sparingly soluble in aqueous buffers. Using the
 method above, a solubility of approximately 0.1 mg/mL in a 1:4 DMF:PBS solution can be
 achieved.[2]
- Stability: Aqueous solutions of **alpha-naphthoflavone** are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[2]

Signaling Pathways Involving Alpha-Naphthoflavone

Alpha-naphthoflavone is well-known for its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, where it can act as either an antagonist or a partial agonist depending on the concentration and cellular context.[1][6]

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation

The AhR is a ligand-activated transcription factor. Upon binding a ligand (like a xenobiotic), it translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) on DNA to regulate the expression of target genes, such as CYP1A1.[1][7]







Alpha-naphthoflavone can act as a competitive antagonist by binding to the AhR and preventing the binding of agonist ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8][9] This inhibits the translocation of the AhR to the nucleus and subsequent gene transcription.[8] However, at higher concentrations (e.g., $10 \mu M$), α -NF can act as an agonist, inducing AhR transformation and target gene expression.[1][7]



Cytoplasm Agonist (e.g., TCDD) α-Naphthoflavone **ARNT** Binds & Activates Competitively Binds Inhibits AhR (Antagonist action) Translocates & Dimerizes with ARNT Nucleus AhR-ARNT Complex Binds DRE (DNA) Initiates Gene Transcription (e.g., CYP1A1)

Modulation of AhR Pathway by α -Naphthoflavone

Click to download full resolution via product page

Caption: α -Naphthoflavone as a modulator of the AhR signaling pathway.

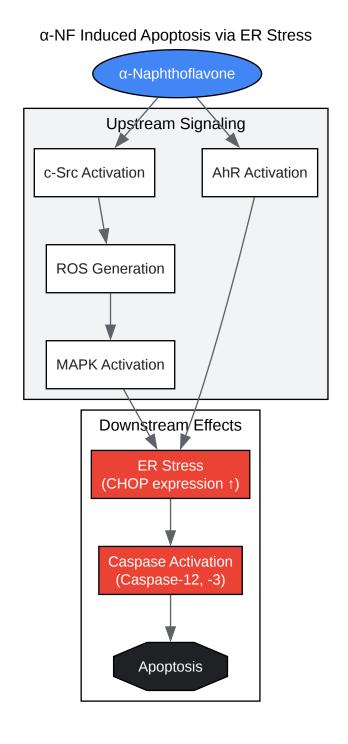


Induction of Apoptosis via ER Stress

In certain cell types, such as HT22 hippocampal neuronal cells, **alpha-naphthoflavone** can induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress.[10] This complex cascade involves multiple upstream and downstream effectors.

The proposed mechanism suggests that α-NF activates c-Src, leading to the generation of Reactive Oxygen Species (ROS). This, in turn, activates Mitogen-Activated Protein Kinases (MAPKs) and the Aryl Hydrocarbon Receptor (AhR). The convergence of these signals leads to ER stress, characterized by the upregulation of proteins like C/EBP homologous protein (CHOP), and culminates in the activation of executioner caspases and apoptosis.[10]





Click to download full resolution via product page

Caption: Proposed pathway for α-NF-induced apoptosis in HT22 cells.[10]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-naphthoflavone induces apoptosis through endoplasmic reticulum stress via c-Src-, ROS-, MAPKs-, and arylhydrocarbon receptor-dependent pathways in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [solubility of alpha-naphthoflavone in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191928#solubility-of-alpha-naphthoflavone-in-dmsoand-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com